molecular formula C17H16BrN3O2 B6476357 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide CAS No. 2640884-77-9

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide

Cat. No.: B6476357
CAS No.: 2640884-77-9
M. Wt: 374.2 g/mol
InChI Key: KSTGBNHEYYWWJI-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a bromine atom, and a phenyl group linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common approach includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Carboxamide formation: The brominated furan is reacted with an amine derivative to form the carboxamide group.

    Coupling with pyrazole: The final step involves coupling the brominated furan carboxamide with a pyrazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be incorporated into polymers or used as a building block for creating novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying biological pathways and interactions, particularly those involving pyrazole and furan derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide: Contains a thiophene ring instead of furan, which may influence its electronic properties and reactivity.

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups in 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-21-14(9-11-20-21)13-4-2-12(3-5-13)8-10-19-17(22)15-6-7-16(18)23-15/h2-7,9,11H,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTGBNHEYYWWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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